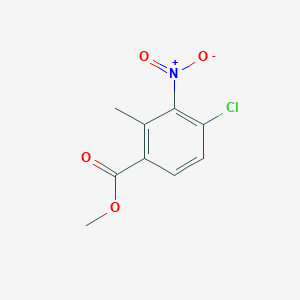

Methyl 4-chloro-2-methyl-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEIQHRWPFVXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277576 | |

| Record name | Methyl 4-chloro-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190367-57-8 | |

| Record name | Methyl 4-chloro-2-methyl-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190367-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry of Methyl 4 Chloro 2 Methyl 3 Nitrobenzoate Derivatives

Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of Methyl 4-chloro-2-methyl-3-nitrobenzoate is substituted with both a halogen (chloro group) and a nitro group, making it a candidate for nucleophilic aromatic substitution (SNAr) reactions.

Displacement of Halogen Substituents

The chloro group at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing nitro group at the 3-position and the methyl ester at the 1-position. The nitro group, in particular, stabilizes the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism.

While specific reactions for this compound are not documented, similar substrates readily undergo substitution with a variety of nucleophiles. It is anticipated that this compound would react with nucleophiles such as alkoxides, phenoxides, and amines under appropriate conditions (e.g., heat, polar aprotic solvent) to yield the corresponding ether or amine derivatives. The reaction rate would be influenced by the strength of the nucleophile and the reaction conditions.

Table 1: Predicted Nucleophilic Substitution Products of this compound

| Nucleophile | Predicted Product |

|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | Methyl 4-methoxy-2-methyl-3-nitrobenzoate |

| Sodium phenoxide (NaOPh) | Methyl 2-methyl-3-nitro-4-phenoxybenzoate |

| Ammonia (NH₃) | Methyl 4-amino-2-methyl-3-nitrobenzoate |

Reactivity of the Nitro Group under Nucleophilic Conditions

Direct nucleophilic displacement of a nitro group on an aromatic ring is generally more difficult than the displacement of a halogen. However, in highly activated systems, it can occur. For this compound, the presence of the adjacent chloro and methyl groups may sterically hinder direct attack on the carbon bearing the nitro group. It is more likely that the nitro group's primary role in nucleophilic aromatic substitution is to activate the ring for the displacement of the chloride.

Transformations of the Nitro Moiety

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction.

Selective Reduction to Amino-Benzoate Esters

The selective reduction of the nitro group to an amine is a common and important transformation in organic synthesis. For this compound, this would yield Methyl 3-amino-4-chloro-2-methylbenzoate. A variety of reagents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups that need to be preserved.

Common methods for the chemoselective reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or transfer hydrogenation agents like ammonium (B1175870) formate) or the use of metals in acidic media (e.g., tin or iron in hydrochloric acid). For substrates containing a halogen, care must be taken to avoid dehalogenation, which can sometimes occur under catalytic hydrogenation conditions.

Table 2: Reagents for the Selective Reduction of a Nitro Group

| Reagent/System | Product | Potential Side Reactions |

|---|---|---|

| H₂, Pd/C | Methyl 3-amino-4-chloro-2-methylbenzoate | Dechlorination |

| Sn, HCl | Methyl 3-amino-4-chloro-2-methylbenzoate | Hydrolysis of the ester |

| Fe, NH₄Cl | Methyl 3-amino-4-chloro-2-methylbenzoate | Generally well-tolerated |

Other Nitro Group Reductions

The reduction of a nitro group can also be stopped at intermediate stages, such as the nitroso or hydroxylamine (B1172632) derivatives. Achieving this selectivity often requires specific reagents and carefully controlled reaction conditions. For instance, reduction with zinc dust in the presence of ammonium chloride can sometimes yield the corresponding hydroxylamine. However, these intermediates are often reactive and may be further reduced or undergo rearrangement.

Chemical Modifications at the Methyl Ester Group

The methyl ester group of this compound can undergo typical ester reactions, such as hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-2-methyl-3-nitrobenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is generally irreversible and proceeds via the formation of the carboxylate salt. Subsequent acidification yields the carboxylic acid. Acid-catalyzed hydrolysis is an equilibrium process. The presence of the ortho-methyl group may slightly retard the rate of hydrolysis due to steric hindrance.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by heating with a different alcohol in the presence of an acid or base catalyst. This is also an equilibrium-controlled process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Hydrolytic Conversion to Benzoic Acid Analogues

The hydrolysis of this compound to its corresponding carboxylic acid, 4-chloro-2-methyl-3-nitrobenzoic acid, is a fundamental transformation that can be achieved under both acidic and basic conditions. The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond.

Under acidic conditions, the reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This process is reversible and generally requires elevated temperatures to proceed at a reasonable rate.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that is often more efficient for sterically hindered esters. The reaction is carried out using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or aqueous-alcoholic solvent mixture. quora.com The hydroxide ion directly attacks the carbonyl carbon, and subsequent acidification of the resulting carboxylate salt yields the desired benzoic acid. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the nitro and chloro groups in this compound, is expected to increase the electrophilicity of the carbonyl carbon and thus facilitate the hydrolysis reaction. oieau.fr

| Reaction | Reagents and Conditions | Product | Anticipated Yield |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Heat | 4-chloro-2-methyl-3-nitrobenzoic acid | Moderate to High |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), Heat2. H₃O⁺ | 4-chloro-2-methyl-3-nitrobenzoic acid | High |

Transesterification for Diverse Alkyl Ester Derivatives

Transesterification is a versatile method for converting this compound into other alkyl esters by reacting it with an excess of a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving it to completion often requires the removal of the methanol by-product.

Acid-catalyzed transesterification typically employs catalysts like sulfuric acid or p-toluenesulfonic acid. The mechanism is analogous to acid-catalyzed esterification. Base-catalyzed transesterification, using alkoxides such as sodium ethoxide or potassium tert-butoxide, is also effective and often proceeds under milder conditions. Furthermore, solid acid catalysts, such as those based on zirconium and titanium oxides, have been developed for more environmentally benign and easily separable catalytic systems for transesterification reactions of methyl benzoates.

| Reactant Alcohol | Catalyst | Product | Anticipated Reaction Conditions |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 4-chloro-2-methyl-3-nitrobenzoate | Reflux in excess ethanol |

| Isopropanol | Sodium Isopropoxide | Isopropyl 4-chloro-2-methyl-3-nitrobenzoate | Heat in excess isopropanol |

| Benzyl Alcohol | Zr/Ti Solid Acid | Benzyl 4-chloro-2-methyl-3-nitrobenzoate | High temperature, inert atmosphere |

Amidation Reactions

Amidation of this compound with primary or secondary amines provides access to the corresponding N-substituted benzamides. This transformation typically requires more forcing conditions than hydrolysis or transesterification due to the lower nucleophilicity of amines compared to hydroxide or alkoxide ions. Direct reaction of the ester with an amine often requires high temperatures and may result in low yields.

More efficient amidation methods often involve the use of catalysts or activating agents. For instance, systems like TiCl₄ in pyridine (B92270) have been shown to facilitate the direct condensation of carboxylic acids and amines, and similar principles can be applied to ester amidation. nih.gov For sterically hindered esters or less reactive amines, stronger bases like potassium tert-butoxide in DMSO have been employed to promote the reaction. rsc.org However, the presence of a nitro substituent can sometimes lead to side reactions under strongly basic conditions. rsc.org

| Amine | Reagents and Conditions | Product | Potential Catalyst/Promoter |

| Aniline (B41778) | Heat, sealed tube | N-phenyl-4-chloro-2-methyl-3-nitrobenzamide | None (direct thermal) |

| Benzylamine | t-BuOK, DMSO, RT | N-benzyl-4-chloro-2-methyl-3-nitrobenzamide | Potassium tert-butoxide |

| Morpholine | ZrCl₄, Heat | (4-chloro-2-methyl-3-nitrophenyl)(morpholino)methanone | Zirconium tetrachloride |

Reactions of the Aromatic Methyl Group

Benzylic Functionalization (e.g., Halogenation)

The methyl group on the aromatic ring of this compound is a site for benzylic functionalization, most notably through free-radical halogenation. This reaction allows for the introduction of a halogen, typically bromine, onto the benzylic carbon, creating a versatile synthetic handle for further transformations.

A common reagent for benzylic bromination is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals when initiated by light (hν) or a radical initiator such as benzoyl peroxide (BPO). wikipedia.orgorganic-chemistry.org The reaction proceeds via a free-radical chain mechanism. The presence of the electron-withdrawing nitro and chloro groups deactivates the aromatic ring towards electrophilic substitution, thus favoring the radical pathway at the benzylic position. A significant challenge in benzylic halogenation is controlling the degree of substitution, as over-halogenation to form di- or tri-halomethyl derivatives can occur. researchgate.net Careful control of reaction conditions, such as the stoichiometry of NBS and the reaction time, is crucial for achieving selective mono-halogenation.

| Reagent | Initiator | Solvent | Product |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) or hν | Carbon tetrachloride (CCl₄) | Methyl 4-(bromomethyl)-2-chloro-3-nitrobenzoate |

| N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) or hν | Benzene (B151609) | Methyl 4-(chloromethyl)-2-chloro-3-nitrobenzoate |

Exploiting Multiple Reactive Sites for Complex Molecule Synthesis

This compound is a valuable building block for the synthesis of more complex molecules due to the presence of multiple, differentially reactive functional groups. The ester, the aromatic chloro and nitro groups, and the benzylic methyl group can all be selectively manipulated to construct intricate molecular architectures.

Structural Characterization and Spectroscopic Analysis of Methyl 4 Chloro 2 Methyl 3 Nitrobenzoate and Analogues

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction studies provide definitive information about the three-dimensional structure of molecules in the solid state. For the analogue, methyl 4-chloro-3-nitrobenzoate, single-crystal X-ray analysis reveals its detailed molecular geometry and crystal packing.

The crystallographic data for methyl 4-chloro-3-nitrobenzoate is summarized below:

Table 1: Crystal Data and Structure Refinement for Methyl 4-chloro-3-nitrobenzoate

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₆ClNO₄ |

| Formula Weight | 215.59 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.338 (1) |

| b (Å) | 7.480 (1) |

| c (Å) | 9.715 (2) |

| α (°) | 98.39 (3) |

| β (°) | 94.89 (3) |

| γ (°) | 118.95 (3) |

| Volume (ų) | 454.1 (2) |

| Z | 2 |

Data sourced from Acta Crystallographica Section E, 2008, E64, o456.

The solid-state architecture of methyl 4-chloro-3-nitrobenzoate is stabilized by a combination of intermolecular forces. The molecules are linked by C—H⋯O hydrogen bonds, forming chains that run parallel to the crystallographic a-axis. Specifically, the interaction occurs between an aromatic hydrogen (C5—H5) and an oxygen atom of the nitro group (O2) of an adjacent molecule.

Table 2: Hydrogen Bond Geometry for Methyl 4-chloro-3-nitrobenzoate (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| C5—H5···O2ⁱ | 0.93 | 2.47 | 3.272 (3) | 145 |

Symmetry code: (i) x+1, y, z. Data sourced from Acta Crystallographica Section E, 2008, E64, o456.

In the solid state, the substituents on the benzene (B151609) ring of methyl 4-chloro-3-nitrobenzoate adopt a specific conformation. The nitro group is significantly twisted with respect to the plane of the phenyl ring, exhibiting a dihedral angle of 45.4 (1)°. This twisted conformation is a common feature in related structures where a nitro group and a halogen atom are in adjacent positions on an aryl ring, likely due to steric hindrance. In contrast, other related benzoate (B1203000) structures without this adjacent substitution pattern may adopt a more planar conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Although specific NMR data for methyl 4-chloro-2-methyl-3-nitrobenzoate is scarce, detailed spectral information is available for the analogue methyl 4-chloro-3-nitrobenzoate.

The ¹H NMR spectrum of methyl 4-chloro-3-nitrobenzoate provides clear information about the electronic environment of the protons. The spectrum, recorded in DMSO-d₆, shows distinct signals for the three aromatic protons and the three methyl protons. chemicalbook.com

The methyl ester protons (OCH₃) appear as a sharp singlet at approximately 3.90 ppm. The aromatic region displays a characteristic pattern for the three adjacent protons. The proton at position 5 (H5), flanked by a chloro group and a carbon, appears as a doublet at 7.90 ppm with a coupling constant (J) of 8.1 Hz, due to coupling with H6. The H6 proton signal is a doublet of doublets at 8.15 ppm, showing coupling to both H5 (J = 8.1 Hz) and H2 (J = 1.5 Hz). The H2 proton, which is situated between the nitro and ester groups, is the most deshielded and appears as a doublet at 8.49 ppm with a small coupling constant (J = 1.5 Hz) from its interaction with H6. chemicalbook.com

Table 3: ¹H NMR Data for Methyl 4-chloro-3-nitrobenzoate in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OCH₃ | 3.90 | s (singlet) | - |

| H5 | 7.90 | d (doublet) | 8.1 |

| H6 | 8.15 | dd (doublet of doublets) | 8.1, 1.5 |

| H2 | 8.49 | d (doublet) | 1.5 |

Data sourced from ChemicalBook, CB7775770. chemicalbook.com

While a fully assigned ¹³C NMR spectrum for methyl 4-chloro-3-nitrobenzoate is not detailed in the available search results, spectral data is noted to be available through databases such as SpectraBase. nih.gov Based on the structure, one would expect to observe eight distinct carbon signals: one for the methyl group, one for the carbonyl carbon of the ester, and six for the aromatic carbons, each with a unique chemical shift due to the different electronic effects of the chloro, nitro, and methyl ester substituents.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For methyl 4-chloro-3-nitrobenzoate (C₈H₆ClNO₄), the calculated molecular weight is 215.59 g/mol . nih.gov

The precise molecular weight, as determined by high-resolution mass spectrometry, would be approximately 214.9985 Da. nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern in the molecular ion peak, with an M+2 peak (containing ³⁷Cl) having an intensity of about one-third that of the M+ peak (containing ³⁵Cl).

While a specific experimental mass spectrum is not provided in the search results, a plausible fragmentation pathway under electron ionization can be predicted based on the functional groups present:

Loss of the methoxy (B1213986) radical (•OCH₃): A primary fragmentation would involve the cleavage of the ester group, leading to the formation of a 4-chloro-3-nitrobenzoyl cation at m/z 184. This is often a stable acylium ion.

Loss of the methoxycarbonyl radical (•COOCH₃): Cleavage of the entire ester group would result in a 4-chloro-3-nitrophenyl cation at m/z 156.

Cleavage involving the nitro group: Fragmentation may also involve the loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or subsequent fragment ions.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of molecules. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. The analysis of the vibrational spectra of this compound and its analogues provides detailed insights into their molecular structure, substituent effects, and bonding characteristics.

The vibrational modes of these substituted benzene derivatives can be understood by considering the characteristic frequencies of the individual functional groups (nitro, ester, chloro, and methyl) and the vibrations of the benzene ring itself. The positions, intensities, and shapes of the spectral bands are sensitive to the electronic and steric effects of the substituents and their positions on the phenyl ring.

Detailed Research Findings

A comprehensive vibrational analysis involves assigning the observed experimental bands in the IR and Raman spectra to specific molecular motions. In the absence of a dedicated experimental study on this compound, the assignment of its fundamental modes can be reliably predicted based on the extensive data available for structurally similar compounds, such as substituted nitrobenzenes and methyl benzoates. scirp.orgresearchgate.net

Key vibrational modes for this class of compounds include:

Nitro (NO₂) Group Vibrations: The nitro group is characterized by two strong stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching mode (ν_s(NO₂)) is found in the 1300-1370 cm⁻¹ range. researchgate.net These bands are often very intense in the infrared spectrum. Other vibrations, such as the scissoring (δ(NO₂)), wagging (ω(NO₂)), and rocking (ρ(NO₂)) modes, occur at lower frequencies.

Ester Group Vibrations: The methyl ester group gives rise to several characteristic bands. The most prominent is the carbonyl (C=O) stretching vibration, which produces a very strong IR absorption typically in the range of 1700-1740 cm⁻¹. The exact frequency is influenced by the electronic effects of the other ring substituents. The C-O stretching vibrations of the ester group usually appear as two distinct bands in the 1300-1000 cm⁻¹ region.

Benzene Ring Vibrations: The vibrations of the aromatic ring provide significant structural information.

C-H Stretching: The aromatic C-H stretching vibrations (ν(C-H)) are typically observed in the 3000-3100 cm⁻¹ region. scirp.org

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the ring (ν(C-C)) usually appear in the 1400-1625 cm⁻¹ range. The presence of multiple bands in this region is characteristic of the aromatic system.

In-plane and Out-of-plane Bending: The C-H in-plane bending (δ(C-H)) vibrations occur in the 1000-1300 cm⁻¹ region. scirp.orgresearchgate.net The C-H out-of-plane bending (γ(C-H)) modes, found below 1000 cm⁻¹, are particularly sensitive to the substitution pattern on the ring.

Methyl (CH₃) Group Vibrations: The methyl groups (both from the ester and attached to the ring) have their own characteristic vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2900-3000 cm⁻¹ range. Bending (scissoring and rocking) vibrations occur at lower frequencies, typically around 1450 cm⁻¹ and 1380 cm⁻¹.

C-Cl Vibrations: The carbon-chlorine stretching vibration (ν(C-Cl)) is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Its intensity can be strong in the Raman spectrum.

The combination of IR and Raman data provides a more complete picture of the vibrational landscape of the molecule. For instance, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support and refine the assignment of experimental vibrational spectra. scirp.orgresearchgate.netnih.govnih.gov

The following table summarizes the expected vibrational frequency ranges for the key functional groups in this compound, based on data from analogous compounds.

Interactive Data Table: Vibrational Mode Analysis

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric Stretch | Nitro (NO₂) | 1500 - 1570 | Strong | Medium-Strong |

| Symmetric Stretch | Nitro (NO₂) | 1300 - 1370 | Strong | Strong |

| Stretch | Carbonyl (C=O) | 1700 - 1740 | Very Strong | Medium |

| Stretch | Aromatic C-H | 3000 - 3100 | Medium | Strong |

| Stretch | Aromatic C-C | 1400 - 1625 | Medium-Strong | Strong |

| Stretch | C-O (Ester) | 1000 - 1300 | Strong | Medium-Weak |

| Stretch | C-Cl | 600 - 800 | Medium-Strong | Strong |

| Asymmetric Stretch | Methyl (C-H) | 2950 - 3000 | Medium | Medium |

| Symmetric Stretch | Methyl (C-H) | 2850 - 2900 | Medium | Medium |

| In-plane Bend | Aromatic C-H | 1000 - 1300 | Medium | Medium-Weak |

| Out-of-plane Bend | Aromatic C-H | < 1000 | Strong | Weak |

Computational Chemistry and Theoretical Investigations of Methyl 4 Chloro 2 Methyl 3 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods are used to determine electronic structure and various molecular properties without the need for empirical experimentation.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 4-chloro-2-methyl-3-nitrobenzoate, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This calculation determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting total energy is a key predictor of the molecule's stability. Such calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to approximate the complex interactions between electrons.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, an MEP analysis would identify the electron-rich areas, likely around the oxygen atoms of the nitro and ester groups, and electron-poor areas, which would guide predictions about its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. An FMO analysis for this compound would involve calculating the energies of these orbitals and the resulting energy gap to provide insight into its electronic properties and kinetic stability.

Thermochemical Analysis and Stability Studies

Thermochemical analysis involves the calculation of thermodynamic properties, which are crucial for understanding the stability and energy content of a compound.

Enthalpies of Formation (Crystal and Gas Phase)

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For this compound, this value would quantify its intrinsic stability. Theoretical calculations can predict the enthalpy of formation in both the gas phase and the solid (crystal) phase. The gas-phase enthalpy is calculated for a single, isolated molecule, while the crystal-phase enthalpy also accounts for the intermolecular forces present in the solid state. These values are essential for assessing the energetic properties of the compound.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to compute vibrational and nuclear magnetic resonance (NMR) spectra, which are essential for molecular characterization. researchgate.netscirp.org

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its infrared (IR) and Raman vibrational frequencies. researchgate.net These calculations begin with the optimization of the molecule's geometry to find its most stable energetic conformation. scirp.org From this optimized structure, the harmonic vibrational frequencies are calculated. However, theoretical frequencies often deviate from experimental values due to the neglect of anharmonicity and the use of finite basis sets. scirp.org To improve accuracy, the computed frequencies are typically scaled using empirical scaling factors, which brings them into better agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching, or NO₂ symmetric and asymmetric stretches. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net Theoretical prediction of chemical shifts helps in the assignment of complex experimental NMR spectra. aiinmr.com The accuracy of these predictions allows for a detailed structural elucidation of the molecule in solution.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

This table is a hypothetical representation based on typical results from DFT calculations for similar aromatic compounds.

| Spectroscopic Parameter | Computational Prediction (Scaled) | Experimental Value | Vibrational Assignment |

| FT-IR (cm⁻¹) | |||

| ν(C=O) | 1725 cm⁻¹ | 1716 cm⁻¹ chemicalbook.com | Carbonyl stretch |

| νₐₛ(NO₂) | 1530 cm⁻¹ | ~1525 cm⁻¹ | Asymmetric NO₂ stretch |

| νₛ(NO₂) | 1350 cm⁻¹ | ~1345 cm⁻¹ | Symmetric NO₂ stretch |

| ¹H-NMR (ppm) | |||

| H (ortho to NO₂) | 8.5 ppm | ~8.49 ppm chemicalbook.com | Aromatic proton |

| H (ortho to Cl) | 7.9 ppm | ~7.90 ppm chemicalbook.com | Aromatic proton |

| OCH₃ | 3.9 ppm | 3.90 ppm chemicalbook.com | Methyl protons |

| ¹³C-NMR (ppm) | |||

| C=O | 165 ppm | ~164 ppm aiinmr.com | Carbonyl carbon |

| C-NO₂ | 148 ppm | ~148 ppm aiinmr.com | Aromatic carbon |

| OCH₃ | 53 ppm | ~52 ppm aiinmr.com | Methyl carbon |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static properties at minimum energy geometries, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

For a flexible molecule like this compound, key conformational degrees of freedom include the rotation of the methyl ester (-COOCH₃) and nitro (-NO₂) groups relative to the plane of the benzene (B151609) ring. The steric hindrance between the ortho-substituted methyl group and the adjacent nitro and ester groups significantly influences the preferred orientation of these functional groups. researchgate.net

MD simulations can be used to:

Sample Conformational Space: Identify low-energy conformers and the energy barriers between them. This helps in understanding the molecule's flexibility and the relative populations of different shapes at a given temperature.

Analyze Dihedral Angles: Track the time evolution of the dihedral angles defining the orientation of the nitro and ester groups. This can reveal the most probable rotational states and the dynamics of their interconversion.

Simulate Solvent Effects: By including explicit solvent molecules in the simulation box, MD can provide insights into how the molecular conformation and dynamics are influenced by the surrounding environment.

Hybrid simulation methods, which combine MD with techniques like normal mode analysis (NMA), can enhance the efficiency of conformational sampling, allowing for the exploration of larger-scale motions that might be inaccessible in standard MD runs. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Value / Description |

|---|---|

| Force Field | CHARMM, AMBER, or OPLS |

| Solvent Model | TIP3P (for explicit water simulation) |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm (for NPT) |

| Time Step | 1-2 femtoseconds (fs) |

| Simulation Length | Nanoseconds (ns) to microseconds (µs) |

| Boundary Conditions | Periodic Boundary Conditions |

Structure-Reactivity Relationships from Theoretical Models

Theoretical models derived from quantum chemical calculations are invaluable for understanding the relationship between a molecule's structure and its chemical reactivity. Key analyses include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

The LUMO energy corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap implies that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the electron-withdrawing nature of the nitro, chloro, and ester groups is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It is a powerful tool for predicting reactive sites for electrophilic and nucleophilic attacks.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles (e.g., protons). In this molecule, such regions would be concentrated around the oxygen atoms of the nitro and carbonyl groups.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green regions denote neutral or weakly interacting areas.

The MEP map for this compound would visualize the electron-rich character of the oxygen atoms and the relative electron deficiency of the aromatic protons and the carbonyl carbon.

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors

This table presents typical values obtained from DFT calculations for similar nitroaromatic compounds.

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -3.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~ 4.0 Debye | Indicates significant molecular polarity. |

Advanced Synthetic Applications of Methyl 4 Chloro 2 Methyl 3 Nitrobenzoate Derivatives

Role as Key Intermediates in Organic Synthesis

The primary role of Methyl 4-chloro-2-methyl-3-nitrobenzoate in organic synthesis is that of a key intermediate, or building block, for the creation of larger, more complex molecules. Its structure is strategically functionalized to allow for sequential chemical reactions at different sites on the molecule. This controlled reactivity is crucial in multi-step syntheses.

A notable application is its use in the preparation of novel P2X receptor antagonists, which are compounds investigated for the treatment of inflammatory conditions and pain. In this context, this compound serves as a foundational scaffold upon which further chemical complexity is built to achieve the final, biologically active target molecule.

This compound is intrinsically linked to its corresponding carboxylic acid, 4-chloro-2-methyl-3-nitrobenzoic acid. The ester itself is synthesized from this acid, typically through an esterification reaction. A documented laboratory-scale synthesis involves treating the carboxylic acid with thionyl chloride in methanol (B129727) at elevated temperatures. googleapis.com

| Reactants | Reagents | Product | Conditions |

| 4-chloro-2-methyl-3-nitrobenzoic acid | Methanol, Thionyl chloride | This compound | 0°C then 75°C |

Conversely, as with most esters, the methyl ester group can be hydrolyzed back to a carboxylic acid group under either acidic or basic conditions. This transformation is a fundamental tool in organic synthesis, allowing the ester to function as a protecting group for the carboxylic acid while other reactions are performed on the molecule. Once the desired modifications are complete, the ester can be cleaved to reveal the carboxylic acid for subsequent reactions, such as amide bond formation.

The utility of this compound as a building block is demonstrated in its incorporation into larger molecular frameworks. Its role as an intermediate in the synthesis of P2X antagonists highlights its function as a component part of a more complex aromatic system. googleapis.com Chemists utilize such intermediates to introduce a specific, pre-functionalized aromatic ring into a target molecule. The substituents on the ring are positioned to influence the electronic properties and reactivity of the molecule and to provide handles for subsequent synthetic transformations.

Utilization in Heterocyclic Compound Synthesis

Aromatic nitro compounds are frequently employed as precursors in the synthesis of nitrogen-containing heterocyclic systems. This is primarily due to the chemical versatility of the nitro group, which can be readily reduced to an amino group (NH2). This resulting amine is a key nucleophile that can participate in cyclization reactions to form rings.

While the general synthetic strategy of reducing a nitro group to an amine and subsequent cyclization is a well-established method for forming heterocyclic scaffolds like indoles and isoquinolines, specific, documented examples detailing the use of this compound for these particular syntheses are not prevalent in the surveyed scientific literature. The strategic placement of the functional groups on this specific benzoate (B1203000) could theoretically be leveraged for such syntheses, but dedicated research outlining these pathways has not been identified.

Development of Diverse Benzoate Derivatives with Functional Group Transformations

The chemical structure of this compound allows for a range of functional group transformations to generate diverse derivatives. The key reactive sites are the nitro group, the ester, and the chloro substituent.

Reduction of the Nitro Group : The nitro group is readily reduced to an amine (aniline derivative) using various reagents, such as catalytic hydrogenation (e.g., H2 over Pd/C) or metal-acid combinations (e.g., SnCl2/HCl). This transformation is fundamental, as the resulting aniline (B41778) is a versatile intermediate for forming amides, diazonium salts, and for participating in cyclization reactions to form heterocycles.

Hydrolysis of the Ester : As mentioned previously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into other derivatives, such as acid chlorides, amides, or different esters.

Nucleophilic Aromatic Substitution : The chloro group on the aromatic ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chlorine atom with other functional groups, such as amines, alkoxides, or thiols, thereby introducing further diversity into the molecular structure.

The use of this compound as an intermediate in the synthesis of complex molecules inherently relies on these types of functional group transformations to build upon its core structure. googleapis.com

Analytical Methodologies for Quality Control and Impurity Profiling in Methyl Chloronitrobenzoates

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation and quantification of Methyl 4-chloro-2-methyl-3-nitrobenzoate from its process-related impurities and isomers. The choice of method is dictated by the volatility and polarity of the analytes, as well as the required sensitivity and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination of trace-level volatile and semi-volatile impurities in pharmaceutical intermediates. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for identifying and quantifying unknown impurities.

For the analysis of methyl chloronitrobenzoate isomers and related impurities, a high-resolution capillary column is typically employed. A common stationary phase for this class of compounds is a non-polar phase, such as 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points and, to a lesser extent, their polarity. The oven temperature is programmed to ramp up gradually to ensure the effective separation of closely eluting isomers.

Electron ionization (EI) is a standard ionization technique for GC-MS analysis of nitroaromatic compounds. The resulting mass spectra exhibit characteristic fragmentation patterns that aid in structural elucidation. For quantitative analysis, selected ion monitoring (SIM) mode is often utilized to enhance sensitivity and selectivity for target impurities.

Table 7.1: Hypothetical GC-MS Method Parameters for Impurity Profiling of this compound

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM) for target impurities |

This table presents a hypothetical set of parameters based on methods for related nitroaromatic compounds and would require specific validation for this compound.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and the quantification of non-volatile impurities and isomers of this compound. Reversed-phase HPLC is the most common mode of separation for this type of compound.

A C18 column is typically the stationary phase of choice, offering good retention and resolution for aromatic compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all impurities with varying polarities. UV detection is commonly employed, with the detection wavelength set at a value where the analyte and its potential impurities exhibit significant absorbance.

Table 7.2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides an illustrative method based on the separation of related chloronitrobenzoates and would need to be optimized and validated for the specific analysis of this compound.

Method Validation Frameworks for Analytical Procedures

All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose. The validation framework is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 7.3: Typical Acceptance Criteria for a Validated HPLC Purity Method

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be free from interference from impurities and degradation products. Peak purity should be demonstrated. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Range | Typically 80% to 120% of the test concentration for assay, and from the reporting threshold to 120% for impurities. |

| Accuracy | Mean recovery between 98.0% and 102.0% for the assay and for impurities at various concentrations. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for the assay. |

| Intermediate Precision | RSD between two analysts, on two different days, and on two different instruments should be ≤ 2.0%. |

| LOD and LOQ | The LOQ should be at or below the reporting threshold for impurities. |

| Robustness | The method should show no significant changes in results with small variations in parameters like mobile phase composition, pH, flow rate, and column temperature. |

This table provides general acceptance criteria based on ICH guidelines and would be formally defined in a method-specific validation protocol.

Identification and Analysis of Potential Isomeric Impurities

The manufacturing process of this compound can potentially lead to the formation of several isomeric impurities. The starting materials and reaction conditions will dictate the likely impurity profile. A common synthetic route might involve the nitration of a substituted toluene (B28343) derivative followed by oxidation and esterification, or nitration of a substituted benzoic acid ester.

Based on the structure of the target molecule, potential isomeric impurities could arise from the different possible positions of the chloro, methyl, and nitro groups on the benzene (B151609) ring. For instance, starting from 3-chloro-2-methylbenzoic acid, nitration could potentially lead to isomers where the nitro group is at positions 4, 5, or 6.

The identification of these isomers is crucial as they may have different toxicological profiles and reactivity. A combination of chromatographic and spectroscopic techniques is employed for their identification and characterization. HPLC can separate the isomers, and their retention times can be compared to those of synthesized reference standards. If standards are not available, techniques like HPLC coupled with mass spectrometry (LC-MS) can provide molecular weight information. For unambiguous structure elucidation, fractions containing the impurities can be collected from preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 7.4: Potential Isomeric Impurities of this compound

| Compound Name | Structure |

| Methyl 4-chloro-2-methyl-5-nitrobenzoate | Isomer with nitro group at position 5 |

| Methyl 4-chloro-2-methyl-6-nitrobenzoate | Isomer with nitro group at position 6 |

| Methyl 3-chloro-2-methyl-4-nitrobenzoate | Isomer with chloro and nitro group positions swapped |

| Methyl 5-chloro-2-methyl-3-nitrobenzoate | Isomer with chloro group at position 5 |

This table lists plausible isomeric impurities. A thorough understanding of the specific synthetic route is necessary for a definitive impurity profile.

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel and Efficient Synthetic Routes

The synthesis of Methyl 4-chloro-2-methyl-3-nitrobenzoate is not yet widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. A primary prospective route involves the electrophilic nitration of a suitable precursor, Methyl 4-chloro-2-methylbenzoate.

The key challenge in this synthesis is controlling the regioselectivity of the nitration reaction. The substituents already on the benzene (B151609) ring—the chloro (-Cl), methyl (-CH₃), and methoxycarbonyl (-COOCH₃) groups—will direct the position of the incoming nitro (-NO₂) group. The methyl group is an activating, ortho-, para-director, while the chloro and methoxycarbonyl groups are deactivating, meta-directors (with the chloro group also having some ortho-, para-directing influence due to its lone pairs). The interplay of these directing effects makes predicting the major product complex and highlights the need for careful optimization of reaction conditions (e.g., temperature, nitrating agent, and solvent) to favor the desired 3-nitro isomer.

Alternative strategies could involve a multi-step synthesis starting from a more readily available substituted toluene (B28343) or benzoic acid, such as 4-chloro-2-methyltoluene. This could involve oxidation of the methyl group to a carboxylic acid, followed by esterification and then nitration. Each step would require careful control to maximize yield and minimize the formation of unwanted isomers. quora.comquora.comguidechem.com

| Synthetic Route | Key Precursor | Primary Reagents | Potential Challenges |

|---|---|---|---|

| Direct Nitration | Methyl 4-chloro-2-methylbenzoate | HNO₃/H₂SO₄ | Controlling regioselectivity, separation of isomers, risk of dinitration. weebly.com |

| Oxidation-Esterification-Nitration | 4-chloro-2-methyltoluene | 1. KMnO₄ or other strong oxidant 2. CH₃OH, H⁺ catalyst 3. HNO₃/H₂SO₄ | Harsh oxidation conditions, purification at each step, regioselectivity of nitration. quora.com |

Exploration of Advanced Chemical Applications

The functional groups of this compound—an ester, a nitro group, and a chloro group—serve as versatile handles for a wide range of chemical transformations. This positions the molecule as a valuable intermediate for synthesizing more complex and potentially bioactive compounds.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with metals in acidic conditions (e.g., Sn/HCl or Fe/HCl). masterorganicchemistry.comcsbsju.edu This transformation from a strongly electron-withdrawing group to a strongly electron-donating group dramatically alters the electronic properties of the aromatic ring and opens up pathways to synthesize anilines, which are crucial precursors for many pharmaceuticals and dyes. libretexts.org

Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitro and methoxycarbonyl groups, particularly ortho and para to the chlorine atom, activates the ring for nucleophilic aromatic substitution. byjus.comwikipedia.orgmasterorganicchemistry.com This would allow the chlorine atom to be displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols), providing a route to a diverse array of derivatives.

Ester Hydrolysis and Modification: The methyl ester can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. This acid can then be converted into other functional groups like amides, acid chlorides, or other esters, further expanding the synthetic utility of the core scaffold.

Aromatic nitro compounds in general are important building blocks for a variety of products including pharmaceuticals, agrochemicals, and dyes. aiinmr.comnih.govnih.gov

Advanced Materials Science Applications

The unique electronic and structural features of this compound suggest its potential as a building block for advanced materials.

Polymer Synthesis: The molecule could be functionalized to create monomers for polymerization. For example, reduction of the nitro group to an amine and hydrolysis of the ester to a carboxylic acid would yield an amino acid-like monomer. This could be used in the synthesis of specialized polyamides or polyimides with tailored thermal and mechanical properties. Nitroaromatic compounds have been investigated for their use in creating various polymers. mdpi.com

Dyes and Pigments: Aromatic amines, derived from the reduction of nitroaromatics, are foundational to the synthesis of azo dyes. The specific substitution pattern of the resulting aniline (B41778) from this compound could lead to dyes with unique colors and properties.

Sensor Technology: The electron-deficient nature of the nitroaromatic ring makes it a candidate for use in chemical sensors. Materials incorporating this moiety could interact with electron-rich analytes, leading to a detectable signal, such as a change in fluorescence or conductivity. Polymers designed for the detection of nitroaromatic compounds are an active area of research. nih.gov

Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

Given that this compound is a novel compound with limited experimental data, it represents an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI).

Researchers are increasingly using ML models to predict a wide range of molecular properties, saving significant time and resources compared to traditional experimental methods. mit.edu For this specific compound, ML could be used to:

Predict Physicochemical Properties: Models can estimate properties like solubility, boiling point, melting point, and partition coefficient (LogP) based solely on the molecular structure. researchgate.net

Forecast Spectroscopic Data: AI can predict NMR, IR, and mass spectra, which would be invaluable for confirming the identity of the compound once it is synthesized. aalto.fi

Estimate Reactivity: Quantitative Structure-Property Relationship (QSPR) models can predict the reactivity of the different functional groups, helping to guide the design of synthetic routes and anticipate potential side reactions. nih.gov

Screen for Biological Activity: By training models on large datasets of known bioactive molecules, it is possible to predict potential therapeutic applications or toxicity for new structures like this one. researchgate.net

| Descriptor Type | Examples | Predicted Property |

|---|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Biological Activity |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Reactivity, Spectral Properties |

| Fingerprints | MACCS Keys, Morgan Fingerprints | Bioactivity, Toxicity nih.gov |

Uncovering New Mechanistic Insights

The sterically crowded and electronically complex nature of this compound makes it an interesting subject for mechanistic studies.

Electrophilic Aromatic Substitution: A detailed kinetic and computational study of its synthesis via nitration would provide valuable data on the competing directing effects of the -CH₃, -Cl, and -COOCH₃ groups. This would contribute to a more nuanced understanding of regioselectivity in polysubstituted aromatic systems. mnstate.edu

Nucleophilic Aromatic Substitution: Investigating the SₙAr mechanism on this substrate would reveal how the steric hindrance from the adjacent methyl group affects the rate of nucleophilic attack. This could be compared to less hindered isomers to quantify the steric effect. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and the stability of this intermediate is key to the reaction rate. masterorganicchemistry.comyoutube.com

Reduction Pathways: The reduction of the nitro group can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. orientjchem.org Studying the reduction mechanism in the context of this molecule's specific electronic and steric environment could reveal pathways to selectively form these intermediates, which are themselves valuable synthetic precursors.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a theoretical structure into a valuable tool for chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl 4-chloro-2-methyl-3-nitrobenzoate, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via side-chain oxidation and esterification of 4-chloro-2-nitrotoluene with methanol. Key parameters include temperature control (40–60°C) and catalyst selection (e.g., sulfuric acid or Lewis acids). To improve yields, optimize the stoichiometry of methanol and monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (using ethanol/water mixtures) enhances purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare H/C spectra with simulated data to confirm substituent positions (e.g., nitro at C3, methyl at C2).

- IR : Identify ester carbonyl (~1700 cm) and nitro group (~1520 cm) stretches.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture due to its nitro and ester groups. Store in amber glass vials under inert gas (N or Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How does the steric and electronic influence of the 2-methyl and 3-nitro groups affect regioselectivity in further functionalization (e.g., nucleophilic aromatic substitution)?

- Methodological Answer : The 3-nitro group deactivates the ring, directing electrophiles to the para position (C4), while the 2-methyl group introduces steric hindrance. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps. Experimental validation via bromination or nitration reactions confirms predicted regioselectivity .

Q. How can computational modeling predict the compound’s reactivity in catalytic cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate transition states and activation energies for Suzuki-Miyaura or Ullmann couplings. Focus on the chloro substituent’s leaving-group ability and the nitro group’s electron-withdrawing effects. Compare results with experimental data (e.g., Pd-catalyzed coupling yields) to refine models .

Q. What analytical strategies resolve contradictions in spectral data during structure elucidation?

- Methodological Answer : If NMR signals conflict with expected splitting patterns (e.g., due to rotamers), employ variable-temperature NMR or 2D techniques (COSY, NOESY). For mass spectrometry discrepancies (e.g., unexpected fragments), use high-resolution MS/MS to distinguish between isobaric ions or degradation products .

Q. How can in vitro metabolic studies inform the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) to identify primary metabolites (e.g., ester hydrolysis to the carboxylic acid). Use LC-MS to track metabolic pathways and modify the methyl ester or nitro group to reduce clearance (e.g., fluorinated analogs for metabolic stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.